Binding Affinity at Human CRF1 Receptor: Tildacerfont vs. Pexacerfont and Verucerfont
Tildacerfont demonstrates a binding affinity (Ki) of <5 nM (pKi 8.3) at the human CRF1 receptor [1]. In direct comparison, Pexacerfont and Verucerfont exhibit IC50 values of 6.1 nM at the same receptor . While these values are in a similar nanomolar range, Tildacerfont's reported Ki of <5 nM suggests a marginally higher binding affinity relative to both comparators. However, this difference is small and should be interpreted with caution due to the use of different assay endpoints (Ki vs. IC50). The primary differentiation lies not in absolute potency but in the compound's subsequent pharmacokinetic and clinical performance.
| Evidence Dimension | Binding affinity at human CRF1 receptor |
|---|---|
| Target Compound Data | Ki <5 nM; pKi 8.3 |
| Comparator Or Baseline | Pexacerfont: IC50 6.1 ± 0.6 nM; Verucerfont: IC50 ~6.1 nM |
| Quantified Difference | Tildacerfont Ki <5 nM vs. comparator IC50 ~6.1 nM; values not directly comparable due to different assay parameters but indicate comparable high potency |
| Conditions | In vitro radioligand binding assays using human recombinant CRF1 receptor |
Why This Matters
Confirms that Tildacerfont is among the highest-affinity CRF1 antagonists available, but procurement decisions should be based on the complete evidence profile including formulation and clinical data, not affinity alone.
- [1] IUPHAR/BPS Guide to Pharmacology. tildacerfont ligand activity charts. Accessed 2026. View Source
